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CAS No.: 536-66-3

Cat. No.: S524556

1H and 13C NMR Data for 4-Isopropylbenzoic Acid

The table below summarizes the nuclear magnetic resonance (NMR) data for 4-isopropylbenzoic acid (CAS

536-66-3), which can be used for spectral validation [1].

Table 1: Experimental NMR Data for 4-Isopropylbenzoic Acid

NMR Type Solvent Frequency Assign. Shift (ppm) Assignment Interpretation

1H NMR CDCIs 90 MHz A 12.52 Carboxylic acid proton
B 8.05 Aromatic protons
C 7.32 Aromatic protons
D 2.97 CH group of isopropy!
E 1.276 CHs groups of isopropyl
13C NMR CDCls - 1 172.64 Carbonyl carbon
2 155.42 Aromatic carbon
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NMR Type Solvent Frequency Assign. Shift (ppm) Assignment Interpretation

3 130.50 Aromatic carbon

4 127.15 Aromatic carbon

5 126.65 Aromatic carbon

6 34.41 CH group of isopropyl

7 23.67 CHs groups of isopropyl

Experimental Protocol for NMR Characterization

The following workflow outlines a general procedure for the NMR characterization of a compound like 4-

isopropylbenzoic acid, which ensures the collection of high-quality, reproducible data.
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(Start: Prepare Sample)

Weigh 5-10 mg of
pure compound

Dissolve in 0.5-0.7 mL
of deuterated solvent (e.g., CDCl3)

Transfer to a clean,
dry NMR tube
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Guide to Interpretation and Validation

e Spectral Validation: To validate a spectrum, compare the chemical shifts (d) in your experimental
data directly with the reference data provided in Table 1. The most diagnostic features are the
characteristic downfield signal of the carboxylic acid proton and the specific pattern of the isopropy!
group [1].

e Current Limitations: The available search results only contain data for 4-isopropylbenzoic acid
itself. A comprehensive comparison guide would require equivalent high-quality NMR data for other
substituted benzoic acids or similar aromatic compounds, which are not present in the current
findings.

Suggestions for Further Research

To create a complete comparative guide, you may need to consult specialized chemical databases and

literature. Here are suggested next steps:

e Consult Specialized Databases: Search platforms like Reaxys, SciFinder, or the SDBS (Spectral
Database for Organic Compounds) for NMR data on comparable compounds such as 4-
methylbenzoic acid, 4-tert-butylbenzoic acid, or benzoic acid itself.

¢ Analyze Trends: With additional data, you can analyze how different substituents on the aromatic
ring systematically affect the chemical shifts of the aromatic protons and the carboxylic acid group.

¢ Reproduce the Protocol: You can use the experimental workflow provided above to run and validate
your own NMR spectra.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b524556#4-isopropylbenzoic-acid-nmrshiftdb-20143554-

spectral-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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